molecular formula C17H23N3O3 B12715358 Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- CAS No. 93725-48-5

Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)-

Cat. No.: B12715358
CAS No.: 93725-48-5
M. Wt: 317.4 g/mol
InChI Key: DXRDKYRJQNJCNH-UHFFFAOYSA-N
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Description

Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of succinimides. This compound is characterized by the presence of a succinimide core structure, which is modified with a p-methoxybenzyl group attached to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- typically involves multiple steps. One common method includes the protection of the piperazine nitrogen with a p-methoxybenzyl group, followed by the introduction of the succinimide moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can help in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anticonvulsant or antipsychotic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The succinimide core may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Succinimide: A simpler analog without the p-methoxybenzyl and piperazine modifications.

    N-Phenylsuccinimide: Contains a phenyl group instead of the p-methoxybenzyl group.

    N-Methylpiperazine: Lacks the succinimide core but contains the piperazine ring.

Uniqueness

Succinimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- is unique due to its combination of the succinimide core with the p-methoxybenzyl-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

93725-48-5

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

1-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H23N3O3/c1-23-15-4-2-14(3-5-15)12-18-8-10-19(11-9-18)13-20-16(21)6-7-17(20)22/h2-5H,6-13H2,1H3

InChI Key

DXRDKYRJQNJCNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CN3C(=O)CCC3=O

Origin of Product

United States

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